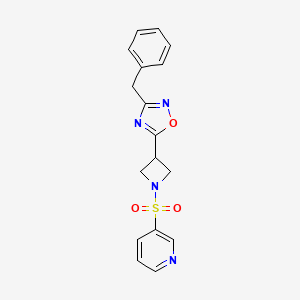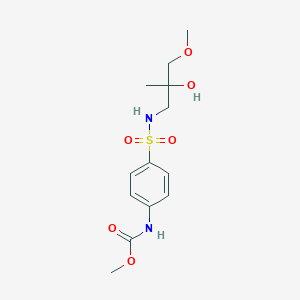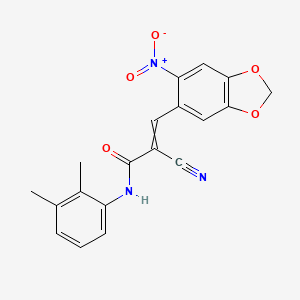
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound with a unique structure that combines a methoxypropyl group, a propan-2-yl group, and a sulfanylideneimidazolidinone core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methoxypropylamine, isopropylamine, and carbon disulfide.
Formation of Intermediate: The initial step involves the reaction of 3-methoxypropylamine with carbon disulfide to form a dithiocarbamate intermediate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with isopropylamine under controlled conditions to form the imidazolidinone ring.
Final Product Formation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or propan-2-yl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Substituted imidazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of sulfanylidene.
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of sulfanylidene.
Uniqueness
Structural Features: The presence of the sulfanylidene group provides unique reactivity and potential biological activity.
Chemical Properties: Different reactivity compared to similar compounds due to the specific functional groups present.
This comprehensive overview highlights the significance of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one in various scientific and industrial fields
Propriétés
IUPAC Name |
3-(3-methoxypropyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(2)8-9(13)12(10(15)11-8)5-4-6-14-3/h7-8H,4-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFGJTXVWSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)
![[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2765362.png)

![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2765367.png)
![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)
![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)


